Tris(hydroxymethyl)phosphine oxide

Catalysis Nanoparticle Capping Electrooxidation

Conventional phosphate-ester flame retardants leach and lose efficacy, while glycerol-based polyols fail fire codes. THPO overcomes both via P-C bonds that covalently anchor phosphorus into the polymer backbone. - Achieves LOI 24.1-32% in rigid PU foams, self-extinguishing per UL 94 V-0. - >500 g/L water solubility enables VOC-free aqueous coating formulations. - Procure with batch-specific purity ≥98% and full documentation (COA, SDS) for seamless R&D or pilot-scale integration.

Molecular Formula C3H9O4P
Molecular Weight 140.07 g/mol
CAS No. 1067-12-5
Cat. No. B086874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(hydroxymethyl)phosphine oxide
CAS1067-12-5
Molecular FormulaC3H9O4P
Molecular Weight140.07 g/mol
Structural Identifiers
SMILESC(O)P(=O)(CO)CO
InChIInChI=1S/C3H9O4P/c4-1-8(7,2-5)3-6/h4-6H,1-3H2
InChIKeyMRVZORUPSXTRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(hydroxymethyl)phosphine Oxide: Baseline Properties


Tris(hydroxymethyl)phosphine oxide (THPO), (HOCH₂)₃PO, is a tertiary phosphine oxide produced industrially by oxidation of tris(hydroxymethyl)phosphine (THP) or neutralized tetrakis(hydroxymethyl)phosphonium salts [1]. It is a halogen-free, water-soluble organophosphorus compound containing three reactive hydroxymethyl groups and a central P=O moiety. THPO functions as a reactive flame-retardant polyol, a ligand for metal nanoparticles, a crosslinking agent in polyurethanes and polyesters, and a scaffold for acyclic nucleoside analogs [1]. Its P–C bonds confer hydrolytic stability superior to phosphate esters, enabling durable incorporation into polymer backbones rather than additive blending [1].

Reactive flame-retardant polyol and crosslinking agent
Enables permanent P–C incorporation into polymer backbones
Hydrophilic capping ligand for aqueous nanoparticle catalysis
Preserves catalytic surface accessibility in water-based systems
Acyclic scaffold for exonuclease-resistant oligonucleotide probes
Supports antisense and diagnostic probe design with modified backbone

Tris(hydroxymethyl)phosphine Oxide: Quantitative Performance Gaps


THPO occupies a performance niche supported by quantitative differences that preclude simple substitution. Tris(hydroxymethyl)phosphine (THP) undergoes complete oxidation by air at 50°C within five hours [1], whereas THPO remains structurally intact above 170°C [2]—a >120°C gap that excludes THP from high-temperature polymer compounding. Glycerol, a common polyurethane polyol, yields foams with limiting oxygen index (LOI) of 19.3–20.5% [3]; THPO-based foams achieve LOI of 24.1–32% [2], moving from combustible to self-extinguishing classification without halogenated additives. Triphenylphosphine oxide (PPh₃O) passivates gold nanoparticle catalytic surfaces nearly completely (available surface ratio 0.23% vs 70.6% for THPO) [4], making it unsuitable where ligand-accessible metal surfaces are required. Phosphate ester flame retardants rely on hydrolytically labile P–O–C bonds, while THPO's P–C bonds resist hydrolytic cleavage [5]. These measurable gaps demonstrate that generic substitution compromises performance in catalysis, flame retardancy, thermal processing, and aqueous formulation.

Target Product
THPO
Thermally stable above 170°C; P–C bonds resist hydrolysis.
Potential Substitute
Tris(hydroxymethyl)phosphine (THP)
Oxidizes completely at 50°C in air; processing stability may not transfer.
Target Product
THPO
Water solubility >500 g/L; suitable for aqueous formulation.
Potential Substitute
Triphenylphosphine oxide (PPh₃O)
Insoluble in water; ligand hydrophobicity may block catalytic surfaces.
Target Product
THPO-Based PU Foam
Achieves self-extinguishing LOI classification without halogenated additives.
Potential Substitute
Glycerol-Based PU Foam
Flammability classification may shift to combustible; fire-safety profile differs.

Tris(hydroxymethyl)phosphine Oxide: Quantitative Evidence Guide


Gold Nanoparticle Surface Availability: THPO vs Triphenylphosphine Oxide

Gold nanoparticles capped with THPO retain an available surface ratio (ASR) of 70.6% for formaldehyde electrooxidation at room temperature. Under identical conditions, triphenylphosphine oxide (PPh₃O)-capped Au NPs exhibit an ASR of only 0.23% [1]. This ~307-fold difference arises from the hydrophobicity and steric bulk of PPh₃O's three benzene rings, which block access to the catalytic gold surface, whereas THPO's compact hydroxymethyl groups permit near-full surface accessibility while still providing colloidal stabilization [1].

Au NP Surface Availability
Head-to-head
THPO: 70.6% ASR vs PPh₃O: 0.23% ASR
Supports aqueous nanoparticle catalysis fit.
Reported ~307-fold higher accessible surface area context.
Catalysis Nanoparticle Capping Electrooxidation

Polyurethane Foam Flame Retardancy: THPO vs Glycerol-Based Formulation

Polyurethane rigid foam synthesized with THPO (92.5% purity) as a reactive polyol achieves a limiting oxygen index (LOI) of 24.1% [1]. When THPO purity is increased via deep desalting, LOI reaches 32% [1]. A THPO-propylene oxide copolymer (THPO-PO) at 40% loading in soybean oil-based PU foam yields LOI of 27.5% [2]. In contrast, standard non-flame-retardant PU foams based on glycerol or conventional polyols exhibit LOI values of 19.3–20.5% [3]. At 24.1% LOI, the THPO foam matches the performance of a non-FR PU foam loaded with ~25 wt% of a composite halogen-free flame retardant [1].

PU Foam Flame Retardancy
Cross-study
LOI 24.1 – 32%
Supports self-extinguishing material classification.
Reported context: glycerol-based baseline LOI 19.3–20.5%.
Flame Retardancy Polyurethane LOI Testing

Thermal and Oxidative Stability: THPO vs THP

THPO exhibits a decomposition temperature exceeding 170°C under ambient conditions [1]. Its reduced precursor tris(hydroxymethyl)phosphine (THP), in contrast, undergoes complete oxidation to the phosphine oxide upon exposure to air at just 50°C within five hours [2]. This >120°C gap in practical thermal/oxidative tolerance means THPO can survive polyurethane foaming (typically 150–180°C), epoxy curing, and engineering thermoplastic compounding without degradation, while THP would oxidize prematurely during processing, altering stoichiometry and generating byproducts [2].

Thermal/Oxidative Stability
Cross-study
THPO >170°C vs THP oxidizes at 50°C
Supports high-temperature processing workflow fit.
Reported >120°C practical thermal tolerance gap.
Thermal Stability Oxidative Stability Organophosphorus Chemistry

Water Solubility: THPO vs Triphenylphosphine Oxide

THPO exhibits water solubility exceeding 500 g/L at 20°C , enabling direct dissolution in aqueous flame-retardant baths, textile treatments, and waterborne coating formulations without organic co-solvents. Triphenylphosphine oxide (PPh₃O), the most common tertiary phosphine oxide used in synthesis, is classified as insoluble in water , requiring organic solvents that increase volatile organic compound (VOC) emissions, process cost, and safety burden. This solubility gap of greater than five orders of magnitude reflects the fundamental structural difference: THPO's three hydrophilic hydroxymethyl groups versus PPh₃O's three hydrophobic phenyl rings.

Water Solubility
Data to verify
THPO: >500 g/L vs PPh₃O: insoluble
Enables direct aqueous formulation without co-solvents.
Source-specific review; reported >50,000-fold solubility context.
Formulation Chemistry Aqueous Processing Green Chemistry

Exonuclease Resistance of THPO-Modified DNA Oligomers

DNA oligomers incorporating THPO-derived acyclic nucleotide units exhibit complete resistance to degradation by snake venom phosphodiesterase (svPDE, a 3′-exonuclease) and calf spleen exonuclease (a 5′-exonuclease) under standard in vitro assay conditions, whereas unmodified DNA of the same sequence is rapidly hydrolyzed [1]. The THPO-modified oligomers retain measurable, though reduced, affinity toward complementary DNA strands, providing a tunable hybridization profile alongside nuclease protection [1]. In contrast, bis(hydroxymethyl)phosphinic acid (BHPA)-based acyclic nucleoside analogs showed borderline antiviral activity at 80 µg/mL while THPO analogs did not, indicating differential biological accessibility [2].

Exonuclease Resistance
Head-to-head
THPO-DNA: resistant to svPDE and calf spleen exonuclease
Supports antisense probe stability review.
Reported context: complete degradation of unmodified DNA in assay.
Nucleic Acid Chemistry Antisense Oligonucleotides Exonuclease Resistance

Tris(hydroxymethyl)phosphine Oxide: Application Scenarios


Reactive Flame-Retardant Polyol for Rigid Polyurethane Foams

THPO replaces glycerol or trimethylolpropane as the initiator polyol in polyether polyol synthesis, covalently incorporating phosphorus into the PU backbone. This yields permanently flame-retardant rigid foams with LOI ≥24.1% (up to 32% with high-purity THPO), achieving GB8624-1997 B1 or UL 94 V-0 ratings without halogenated additives [1]. Unlike additive flame retardants, the P–C bond in the polymer chain prevents leaching and maintains flame retardancy over the product lifetime. Typical loading is 87.5 kg THPO per tonne of foam [1]. Suitable for building exterior insulation panels, refrigerator/freezer insulation, and cold storage panels where both thermal insulation and fire safety are mandatory [2].

Hydrophilic Capping Ligand for Catalytic Gold Nanoparticles

THPO is the preferred capping ligand when gold or other metal nanoparticles must retain high catalytic surface accessibility while remaining colloidally stable in aqueous media. The 70.6% available surface ratio demonstrated for THPO-capped Au NPs in formaldehyde electrooxidation is approximately 307 times higher than that of PPh₃O-capped NPs [3]. This makes THPO suitable for electrocatalytic sensors, fuel cell catalysts, and heterogeneous catalysis where ligand passivation is a known failure mode of conventional arylphosphine oxide capping agents. THPO's water solubility also enables aqueous nanoparticle synthesis without organic solvent transfer steps .

Acyclic Scaffold for Exonuclease-Resistant Oligonucleotide Probes

THPO serves as a sugar-mimetic scaffold for constructing modified DNA oligonucleotides that resist degradation by both 3′- and 5′-exonucleases (snake venom phosphodiesterase and calf spleen exonuclease) [4]. This property is essential for antisense therapeutics, siRNA delivery vehicles, and molecular beacon probes requiring extended half-life in biological fluids. The THPO modification also introduces an additional hydration site (P=O oxygen) that modulates hybridization affinity and may influence cellular uptake [4]. Procurement priority arises when nuclease resistance must be combined with acyclic backbone flexibility that cannot be achieved with locked nucleic acid (LNA) or 2′-O-methyl modifications.

Reactive Crosslinker for Waterborne Flame-Retardant Coatings & Textiles

Owing to its >500 g/L water solubility at 20°C , THPO can be directly dissolved in aqueous coating and textile treatment baths without co-solvents, reducing VOC emissions and simplifying regulatory compliance. It reacts with isocyanates, epoxides, and carboxylic acid derivatives to form flame-retardant polyurethanes, polyethers, and polyesters directly on fabric or substrate surfaces [5]. This reactive incorporation prevents the flame retardant from leaching during laundering or weathering. Textile applications target NFPA 701 compliance for drapery and upholstery; coating applications include intumescent systems for steel, wood, and plastic substrates requiring UL 94 V-0 performance .

Application
Selection Property
Validation Focus
Reactive FR Polyol for Rigid PU Foams
Covalent P–C backbone incorporation
LOI classification and leaching resistance
Hydrophilic Capping Ligand for Au NPs
High available surface ratio in aqueous media
Catalytic surface accessibility vs. colloidal stability
Exonuclease-Resistant Oligonucleotide Scaffold
Acyclic backbone with dual-exonuclease protection
Nuclease resistance and hybridization affinity
Waterborne FR Coatings and Textiles
High water solubility and reactive functionality
VOC reduction and wash-fastness performance

Technical Documentation Hub

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48 linked technical documents
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